2-Methyl-2,3-dihydrobenzofuran-5-thiol
Beschreibung
2-Methyl-2,3-dihydrobenzofuran-5-thiol is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of 2-Methyl-2,3-dihydrobenzofuran-5-thiol, which includes a thiol group, makes it an interesting subject for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H10OS |
|---|---|
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
2-methyl-2,3-dihydro-1-benzofuran-5-thiol |
InChI |
InChI=1S/C9H10OS/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-3,5-6,11H,4H2,1H3 |
InChI-Schlüssel |
YKUYMJBSCUQKAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(O1)C=CC(=C2)S |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylphenol with sulfur-containing reagents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of 2-Methyl-2,3-dihydrobenzofuran-5-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3-dihydrobenzofuran-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of 2-Methyl-2,3-dihydrobenzofuran-5-thiol.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-dihydrobenzofuran-5-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-dihydrobenzofuran-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
2-Methyl-2,3-dihydrobenzofuran-5-ol: Contains a hydroxyl group instead of a thiol group, leading to different properties and applications.
2-Methyl-2,3-dihydrobenzofuran-5-sulfonic acid: An oxidized form of the thiol compound with distinct chemical and biological characteristics.
Uniqueness
The presence of the thiol group in 2-Methyl-2,3-dihydrobenzofuran-5-thiol makes it unique compared to its analogs. This functional group imparts specific reactivity and biological activity, making the compound valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
